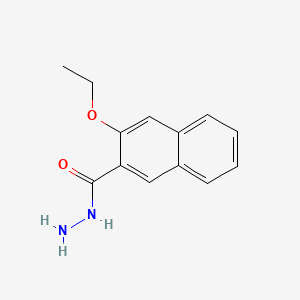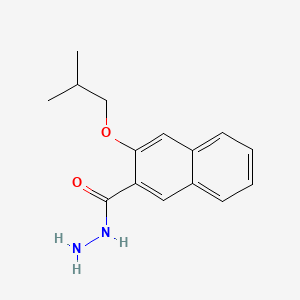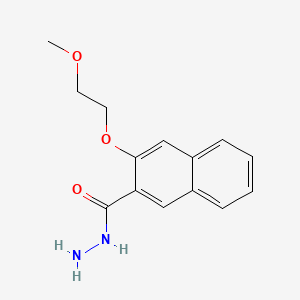![molecular formula C9H9ClIN3 B8201101 4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201101.png)
4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C9H9ClIN3 and its molecular weight is 321.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidines : It is used in the synthesis of various 4-substituted pyrrolo[2,3-d]pyrimidines, which are important in the field of medicinal chemistry (Seela, Muth, & Bindig, 1988).
Key Compound in 5-Amino Derivatives Synthesis : This compound plays a crucial role in synthesizing 5-amino derivatives of pyrrolo[2,3-d]pyrimidines (Kim & Santilli, 1971).
Synthesis of Tricyclic Purine Analogues : Its synthesis is related to the creation of tricyclic purine analogues, which are of interest in pharmaceutical research (Williams & Brown, 1995).
Potential Therapeutic Applications in Leukemia : The compound shows cytotoxic effects on the K562 cell line, suggesting its potential for leukemia treatment (Hajabbas Farshchi, Valikhani, & Ghorbani, 2022).
Study of Ultraviolet Data and pKa Values : Synthesized 4-substituted-7-methylpyrrolo[2,3-d]pyrimidines, a derivative of the compound, are useful in scientific research for examining ultraviolet data and pKa values (Hammer, 1966).
Synthesis of 4-Alkynylpyrrolopyrimidines : It serves as a substrate for synthesizing various 4-alkynylpyrrolopyrimidines (Tumkevičius & Masevičius, 2007).
Antibacterial Properties : It is identified as a novel pyrimidine with potential antibacterial properties (Dave & Shah, 2002).
Antiproliferative and Antiviral Activity : The compound exhibits antiproliferative and antiviral activities, making it a candidate for drug development (Pudlo et al., 1990).
Synthesis of Nucleoside Antibiotic Derivatives : It acts as a functionalized base derivative in synthesizing nucleoside antibiotics like Tubercidin (Rosemeyer, 2007).
Propiedades
IUPAC Name |
4-chloro-5-iodo-7-propylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-2-3-14-4-6(11)7-8(10)12-5-13-9(7)14/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLSFMZNLMYCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1N=CN=C2Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Chloro-5-iodo-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201077.png)
![4-Chloro-7-(2,2-difluoroethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201084.png)
![4-Chloro-5-iodo-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201092.png)
![4-Chloro-7-cyclopropylmethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201100.png)

